

CAS number and molecular weight of DMT-2'-O-Methylguanosine phosphoramidite

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Compound of Interest

Compound Name: *DMT-2'-O-Methylguanosine
phosphoramidite*

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An In-Depth Technical Guide to **DMT-2'-O-Methylguanosine Phosphoramidite**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **DMT-2'-O-Methylguanosine phosphoramidite**, a crucial reagent in the synthesis of modified oligonucleotides for research and therapeutic applications.

Core Compound Data

DMT-2'-O-Methylguanosine phosphoramidite is a modified nucleoside phosphoramidite used as a monomer in solid-phase oligonucleotide synthesis. The 2'-O-Methyl modification confers desirable properties to the resulting oligonucleotides, such as increased nuclease resistance and enhanced binding affinity to complementary RNA strands.

Property	Value
CAS Number	1159683-24-5
Molecular Weight	799.85 g/mol
Molecular Formula	C41H50N7O8P
Synonyms	DMT-2'-O-Me-rG(ib) amidite, N-(2-methyl-1-oxopropyl)-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-guanosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Primary Use	Monomer for the synthesis of modified oligonucleotides

Experimental Protocols

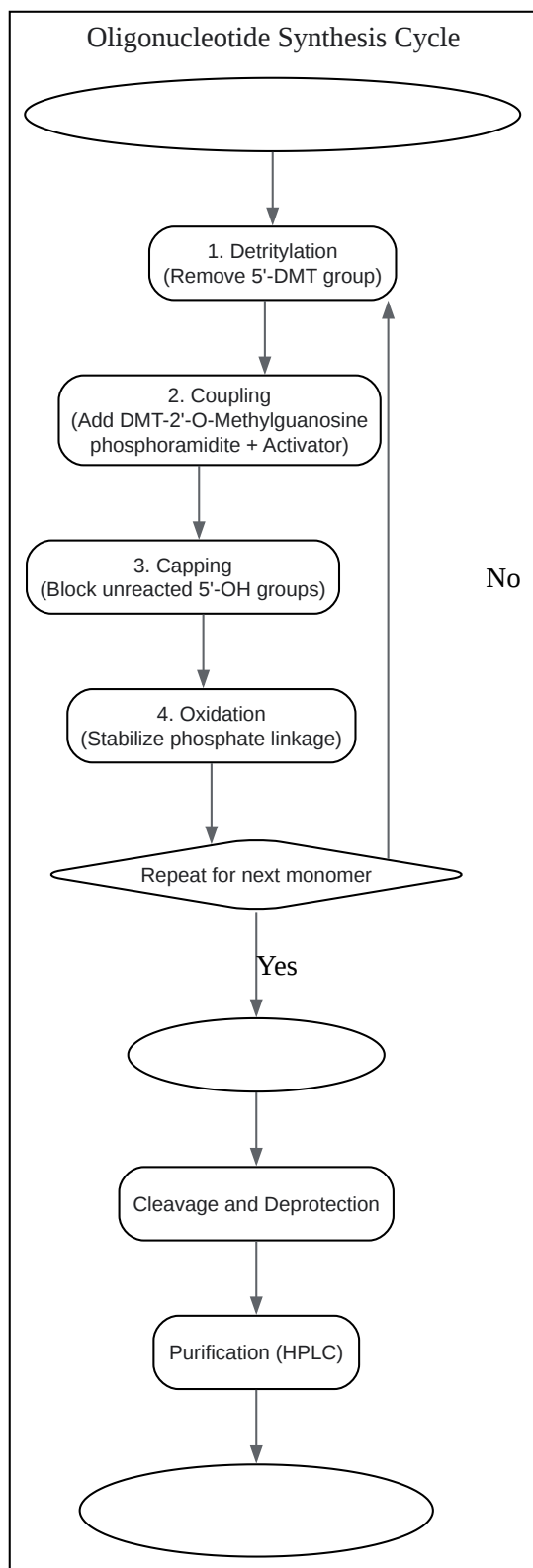
The synthesis of oligonucleotides containing 2'-O-Methylguanosine is performed using automated solid-phase phosphoramidite chemistry. The process involves a cycle of four key steps for each monomer addition.

General Solid-Phase Oligonucleotide Synthesis Cycle:

- **Detritylation (Deblocking):** The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved by treatment with a mild acid, such as dichloroacetic or trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.^[1]
- **Coupling (Activation):** The **DMT-2'-O-Methylguanosine phosphoramidite** is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).^[2] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 15 minutes) is often recommended for modified phosphoramidites like 2'-O-Methyl amidites to ensure high coupling efficiency.^[3]

- **Capping:** To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride and N-methylimidazole. For sensitive modifications like 2'-O-Methyl, a phosphoramidite-based capping reagent (e.g., Unicap) may be used to avoid potential side reactions.[\[3\]](#)
- **Oxidation:** The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. For 2'-O-Methyl modifications, a non-aqueous oxidizer is recommended to prevent potential degradation.[\[3\]](#)

This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).[\[4\]](#)



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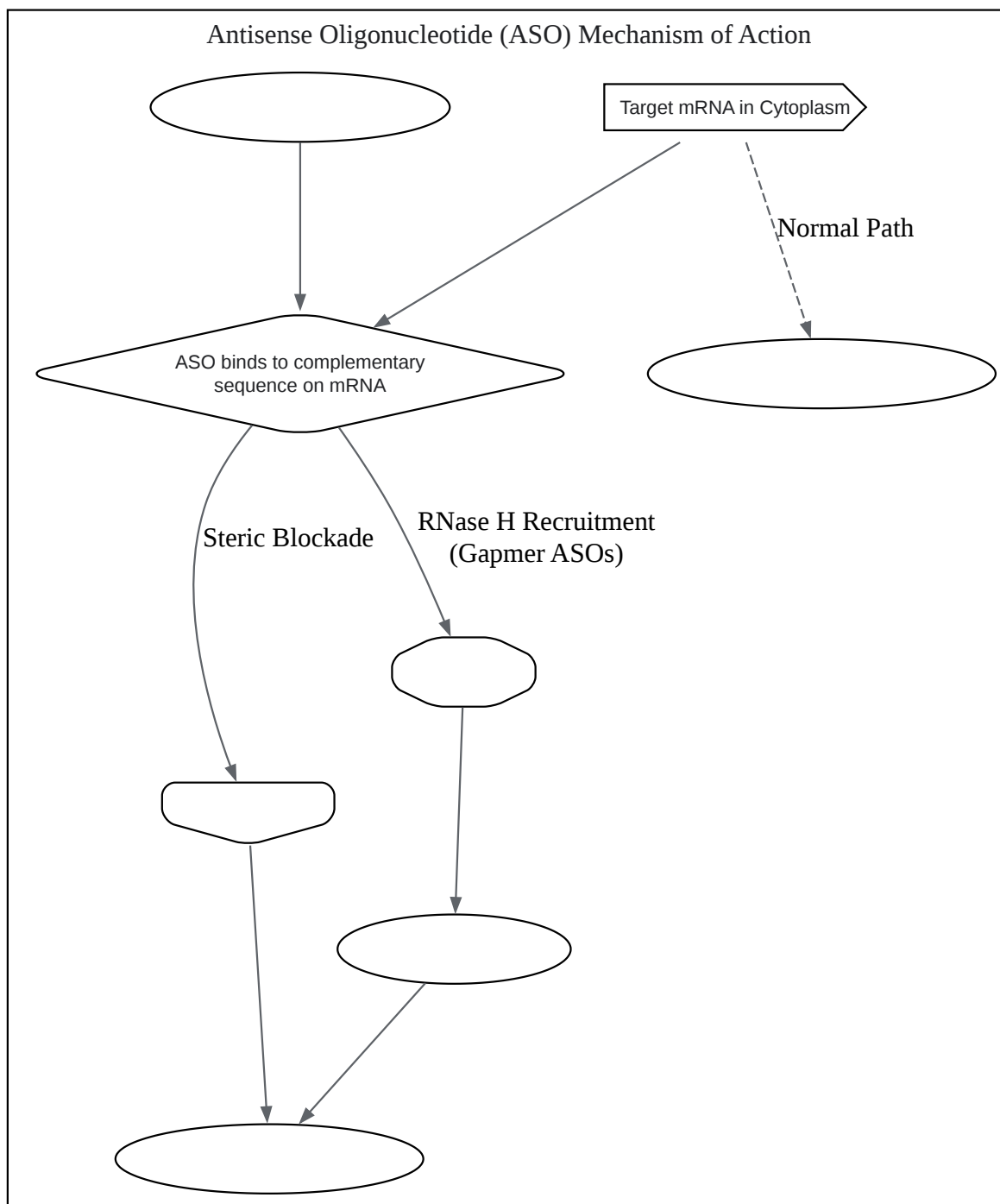
Fig. 1: Experimental workflow for solid-phase synthesis of 2'-O-Methyl modified oligonucleotides.

Application in Modulating Gene Expression

Oligonucleotides synthesized with 2'-O-Methylguanosine are frequently used as antisense oligonucleotides (ASOs) to modulate gene expression. These ASOs can be designed to be complementary to a specific messenger RNA (mRNA) target. The 2'-O-Methyl modification enhances their stability against cellular nucleases and increases their binding affinity to the target mRNA.^{[5][6][7]} This interaction can lead to the inhibition of protein expression through two primary mechanisms.

Mechanisms of Action for 2'-O-Methyl Modified Antisense Oligonucleotides:

- **Steric Blockade:** Fully 2'-O-Methyl modified oligonucleotides can bind to the target mRNA and physically obstruct the cellular machinery involved in translation or splicing.^{[8][9]} This "steric hindrance" can prevent the ribosome from translating the mRNA into a protein or alter the splicing pattern of the pre-mRNA, leading to a non-functional protein. This mechanism is RNase H-independent.^[10]
- **RNase H-Mediated Degradation:** When 2'-O-Methyl modified nucleotides are strategically placed in the "wings" of an ASO, flanking a central "gap" of DNA-like nucleotides (a "gapmer" design), the ASO can recruit the enzyme RNase H.^[7] RNase H recognizes the DNA:RNA heteroduplex formed between the ASO's DNA gap and the target mRNA, and it cleaves the mRNA strand. This leads to the degradation of the target mRNA and a subsequent reduction in protein expression.^{[9][11]}



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Fig. 2: Logical diagram of gene expression modulation by a 2'-O-Methyl modified ASO.

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